
N-methyl-2-(3-pyridinyl)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multi-step chemical reactions, starting from basic precursors to achieve the desired compound. For instance, one study describes the synthesis of a structurally related compound through a process that includes N-[11C]methylation and isolation by HPLC combined with SPE, achieving a radiochemical yield of 50-60% and a radiochemical purity of >99% (Wang et al., 2018). Another example involves the alkylation and cyclization of pyrimidine derivatives to obtain various compounds, demonstrating the versatility and complexity of pyrimidine chemistry (Haiza et al., 2000).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including N-methyl-2-(3-pyridinyl)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5-pyrimidinecarboxamide, is characterized by various functional groups and a heterocyclic base. Studies on isostructural compounds reveal significant insights into their electronic structures, bond distances, and polarization, as demonstrated by the analysis of similar pyrimidine compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, reflecting their chemical reactivity and properties. For example, reactions with acetanhydride, pyrrolidine, and Vilsmeier reagents produce various compounds, indicating the potential for diverse chemical transformations (Wagner et al., 1993).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application and study. The crystal structure analysis of related compounds provides valuable data on their solid-state properties and molecular interactions (Anuradha et al., 2014).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds is a significant area of research due to their wide range of biological and pharmaceutical applications. For instance, Fadda et al. (2013) explored the synthesis of new tetrahydropyrimidine-2-thione and their derivatives, highlighting the versatility of pyrimidine compounds in generating diverse heterocyclic structures (Fadda, Bondock, Khalil, & Tawfik, 2013). Similarly, Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, demonstrating the potential therapeutic applications of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Potential Biological Activities
The search for new compounds with biological activities is a critical driver of research in this area. Bhuiyan et al. (2006) explored the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, uncovering compounds with pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006). This line of investigation is crucial for discovering new drugs and understanding the chemical basis of their activities.
Supramolecular Chemistry and Material Science
The development of supramolecular assemblies for material science applications is another intriguing research avenue. Fonari et al. (2004) synthesized novel pyrimidine derivatives investigated as suitable ligands for co-crystallization with crown ethers, forming hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). Such studies open up possibilities for the creation of new materials with tailored properties.
properties
IUPAC Name |
N-methyl-2-pyridin-3-yl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-25(12-17-15-6-2-3-7-16(15)23-24-17)19(26)14-10-21-18(22-11-14)13-5-4-8-20-9-13/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEPWAKAJJPVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCC2)C(=O)C3=CN=C(N=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-pyridin-3-yl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)pyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)
![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)
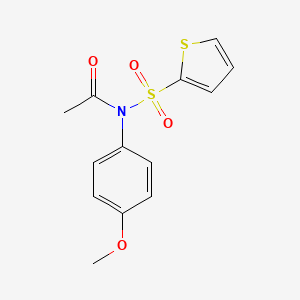
![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)
![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)
![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)
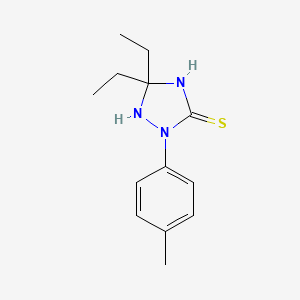
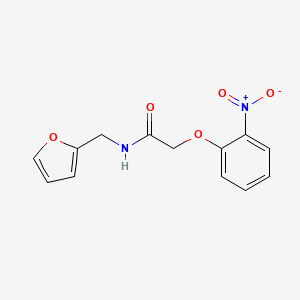
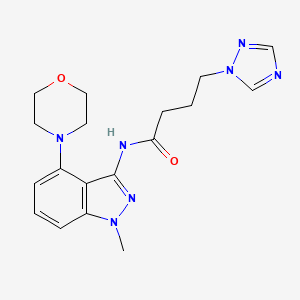
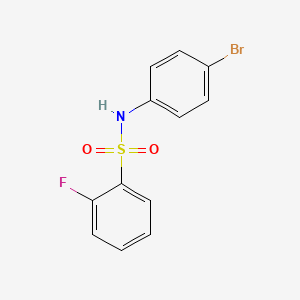
![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)